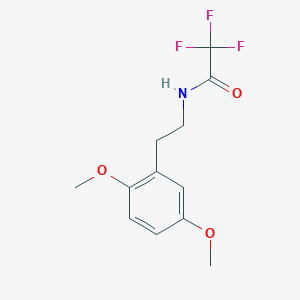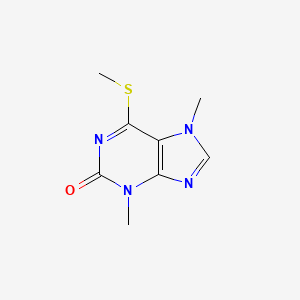
甘氨酸,L-组氨酰甘氨酰-
描述
Copper(II) Complexes of Glycyl-L-histidine, Glycyl-L-histidylglycine, and Glycylglycyl-L-histidine in Aqueous Solution
The study of copper(II) complexes with peptides such as glycyl-L-histidine and glycyl-L-histidylglycine has revealed the formation of various complex species in aqueous solutions. These complexes involve coordination of copper(II) ions with imidazole and carboxyl groups, as well as amino and deprotonated amide groups. The research provides insights into the distribution of copper(II) among these complex species and indicates a spectral blue shift upon deprotonation .
The Synthesis of Glycyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine and Its Melanocyte-Stimulating Activity
This paper discusses the synthesis of a hexapeptide with melanocyte-stimulating activity. The peptide was synthesized by coupling tripeptide derivatives and was found to maintain its biological activity despite the substitution of glycine at the N-terminus instead of glutamic acid. The study provides a detailed synthesis route and analysis of the peptide's composition and enzymatic digestion products .
Oxidative Self-decomposition of the Nickel(III) Complex of Glycylglycyl-L-histidylglycine
The oxidative self-decomposition of a nickel(III) complex with the peptide Gly2HisGly was investigated. The study found that the complex undergoes base-assisted oxidation, leading to various peptide products. The research highlights different pathways of decomposition depending on the pH level and the reactivity of the nickel(III) complex compared to a copper(III) complex .
Glycylsarcosyl-L-histidylglycine, A Peptide with a "Breakpoint" in Complex Formation
The coordination of Cu(II) with glycylsarcosyl-L-histidylglycine was studied, revealing the formation of [CuL] and [CuH-1L] complexes. The research found that the [CuH-1L] species undergoes hydrolysis at the Gly-Sar peptide bond, yielding the Cu(II) complex of sarcosyl-L-histidylglycine. The study provides potentiometric and spectroscopic data on the complex species .
Proton Nuclear Magnetic Resonance Studies of the Complexation of Zinc(II) with Glycyl-L-histidylglycine
The complexation of Zn(II) with glycyl-L-histidylglycine was examined using proton nuclear magnetic resonance spectroscopy. The study suggests the formation of at least two species, a monomer and a possible dimer or polymeric complex, based on the behavior of chemical shifts. The research contributes to the understanding of metal-peptide interactions .
The Interaction of Copper(II) and Glycyl-L-histidyl-L-lysine, a Growth-Modulating Tripeptide from Plasma
This paper investigates the interaction between Cu(II) and the tripeptide glycyl-L-histidyl-L-lysine, revealing the formation of multiple species and ternary complexes. The study discusses the stability constants and proposes structures for some of the complexes. It also explores the physiological role of these complexes in Cu(II) transportation .
[Glycine-1-14C]hippuryl-L-histidyl-L-leucine: A Substrate for the Radiochemical Assay of Angiotensin Converting Enzyme
The synthesis and evaluation of [Glycine-1-14C]hippuryl-L-histidyl-L-leucine as a substrate for the radiochemical assay of angiotensin converting enzyme are presented. The study highlights the advantages of this radiochemical assay, such as increased sensitivity and lack of interference by certain substances .
科学研究应用
甘氨酸作为神经递质
- 甘氨酸在中枢神经系统 (CNS) 中既充当抑制性神经递质,也充当兴奋性神经递质。其失调与神经系统疾病(如惊跳反射过度和非酮症高甘氨血症)有关。研究表明,甘氨酸转运蛋白的特定突变可导致以脑脊液甘氨酸水平升高为特征的神经系统综合征,这表明甘氨酸在 CNS 功能中起着至关重要的作用 (Kurolap 等,2016)。
甘氨酸在代谢和疾病中
- 甘氨酸参与代谢途径在非酮症高甘氨血症 (NKH) 等疾病中很明显,其中编码甘氨酸裂解系统成分的基因突变导致甘氨酸积累,表明其在氨基酸代谢和治疗干预的潜在靶点中起着关键作用 (Kure 等,2006)。
治疗应用
- 甘氨酸前体的膳食补充剂已被证明有望恢复谷胱甘肽合成,并降低糖尿病等疾病中的氧化应激,这强调了甘氨酸在控制氧化损伤和增强抗氧化防御中的潜力 (Sekhar 等,2010)。
- 甘氨酸补充剂已被评估用于认知增强,在年轻和中年成年人中均表现出改善记忆提取和注意力的效果,表明其在神经和认知健康中的作用 (File 等,1999)。
诊断和生物标记潜力
- 甘氨酸水平已被研究为各种疾病的生物标记,包括脑肿瘤,其中它可能有助于区分不同类型的肿瘤,表明其在诊断应用中的潜力 (Righi 等,2009)。
作用机制
Target of Action
Glycine, a major component of His-Gly-Gly, primarily targets the NMDA receptor complex in the central nervous system . It also inhibits NINJ1 , a newly identified executioner of plasma membrane rupture in cell death . Glycine is known to modulate the expression of nuclear factor kappa B (NF-κB) in many cells .
Mode of Action
Glycine interacts with its targets in several ways. In the central nervous system, it binds to both strychnine-sensitive and strychnine-insensitive glycine binding sites located on the NMDA receptor complex . This interaction enhances the receptor’s response to its neurotransmitter, glutamate, thereby modulating neuronal excitability . Glycine also inhibits NINJ1 membrane clustering, which suppresses plasma membrane rupture during cell death .
Biochemical Pathways
Glycine is involved in several biochemical pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, also known as the glycine cleavage system . In this pathway, glycine is degraded into ammonia and CO2 . Another pathway involves the conversion of glycine to serine via serine hydroxymethyltransferase , and then to pyruvate .
Pharmacokinetics
The pharmacokinetics of glycine involve its distribution, metabolism, and elimination. After oral administration, glycine is distributed among periventricular organs in the brain . It is metabolized primarily through the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . The levels of glycine in the cerebrospinal fluid (CSF) are 100 times lower than those in plasma .
Result of Action
The action of glycine results in various molecular and cellular effects. It has been found to have antispastic , antipsychotic , antioxidant , and anti-inflammatory activities . Glycine also prevents copper- and zinc-induced cell death in vitro , and it has been shown to improve various components of metabolic syndrome, including diabetes, obesity, hyperlipidemia, and hypertension .
Action Environment
The action of glycine can be influenced by environmental factors. For instance, the presence of copper and zinc can enhance the toxicity of glycine . Glycine has been shown to reduce the redox activity of copper and prevent copper- and zinc-induced cell death, suggesting that it can function as an endogenous antioxidant in living organisms .
安全和危害
属性
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQYIRHBVVUTJF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427250 | |
| Record name | Glycine, L-histidylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, L-histidylglycyl- | |
CAS RN |
32999-80-7 | |
| Record name | Glycine, L-histidylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of His-Gly-Gly?
A1: The molecular formula of His-Gly-Gly is C8H12N6O4. Its molecular weight is 240.22 g/mol.
Q2: Is there spectroscopic data available for His-Gly-Gly?
A2: Yes, various spectroscopic techniques have been employed to study His-Gly-Gly. [1H-NMR studies have provided insights into the interaction of His-Gly-Gly with Zinc (II) ions] []. [Raman Optical Activity (ROA) spectroscopy has been used to probe the binding of lanthanide complexes to His-Gly-Gly] [].
Q3: How does His-Gly-Gly interact with metal ions?
A3: His-Gly-Gly readily forms complexes with various metal ions, including copper (II) and zinc (II) [, , , ]. [The histidine residue in His-Gly-Gly plays a crucial role in metal ion coordination due to the presence of the imidazole ring] [].
Q4: What is the significance of copper binding to His-Gly-Gly in the context of prion proteins?
A5: [His-Gly-Gly is structurally similar to the octapeptide repeat found in the N-terminal region of the prion protein] [, , ]. This region is known to bind copper ions and is implicated in the protein's function and potential role in prion diseases [, ]. [Studies suggest that the tryptophan residues within the octarepeat region may play a role in the copper-reducing activity of prion proteins] [].
Q5: How do lanthanide complexes interact with His-Gly-Gly?
A6: [Lanthanide complexes bind relatively weakly to the histidine residue in His-Gly-Gly, with other parts of the peptide also participating in the interaction] []. [Longer peptides, low pH, and a histidine residue closer to the N-terminus tend to favor binding] [].
Q6: What are the potential applications of His-Gly-Gly?
A6: Due to its metal-binding properties, His-Gly-Gly has potential applications in various fields, including:
- Chemical Sensors: His-Gly-Gly immobilized on solid surfaces can act as a selective sensor for copper ions [].
- Biomimetic Catalysis: [Immobilized metal-His-Gly-Gly complexes on mesoporous silica can mimic the active center of methane monooxygenase and exhibit catalytic activity in cyclohexane oxidation] [, ].
- Drug Delivery: [His-Gly-Gly is being explored as a component in sustained-release microsphere formulations for exendin, a drug used in the treatment of type 2 diabetes] [].
Q7: Have computational methods been used to study His-Gly-Gly?
A8: Yes, [computational chemistry techniques, such as density functional theory (DFT) and Car-Parrinello molecular dynamics, have been employed to model the interaction of copper with His-Gly-Gly and related peptides] []. [These simulations provide insights into the structural features and energetics of copper binding to the peptide backbone] [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)








![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)



